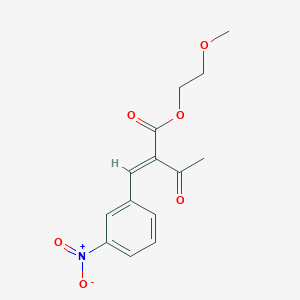

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate" is a derivative of benzylidene-3-oxobutanoate, which is a class of compounds known for their potential antimicrobial activities and their ability to form various crystal structures. These compounds are typically synthesized through Knoevenagel condensation reactions, which involve the reaction of an aldehyde with a compound containing an active methylene group in the presence of a catalyst .

Synthesis Analysis

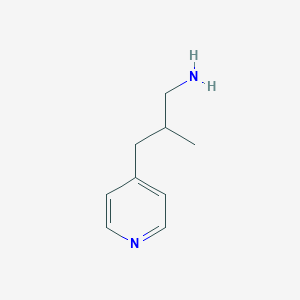

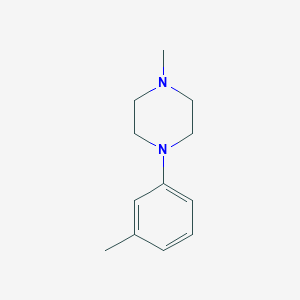

The synthesis of similar compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, has been achieved through Knoevenagel condensation reactions using aldehydes like 4-methylbenzaldehyde and 4-fluorobenzaldehyde, respectively, with ethyl acetoacetate. These reactions are catalyzed by piperidine and trifluoroacetic acid in benzene under reflux conditions . Although the specific synthesis of 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate is not detailed in the provided papers, it can be inferred that a similar method could be employed using 3-nitrobenzaldehyde and a methoxyethyl acetoacetate derivative.

Molecular Structure Analysis

The molecular structure of benzylidene-3-oxobutanoate derivatives is characterized by the presence of a C=C double bond, which assumes a Z conformation. The crystal structures of these compounds can vary; for instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group, while ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic P21/n space group . These structures are determined using X-ray diffraction studies and are further supported by spectral studies such as 1H NMR and mass spectrometry.

Chemical Reactions Analysis

The chemical reactivity of benzylidene-3-oxobutanoate derivatives can be explored through their ability to undergo various reactions. For example, the methoxybenzylation of hydroxy groups can be achieved using 2-(4-Methoxybenzyloxy)-3-nitropyridine (PMBONPy) in the presence of a catalytic amount of trimethylsilyl triflate to yield PMB ethers . This suggests that the methoxyethyl group in 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate could potentially participate in similar reactions, enhancing its reactivity profile.

Physical and Chemical Properties Analysis

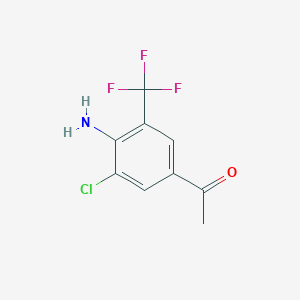

The physical and chemical properties of benzylidene-3-oxobutanoate derivatives are influenced by their molecular structure and substituents. The presence of methoxy, nitro, and other substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a nitro group can increase the compound's antimicrobial efficacy, as seen in the case of substituted methoxybenzene derivatives . Additionally, the coordination of these compounds with metal ions can lead to the formation of complexes with varying geometries and properties, as demonstrated by the synthesis of metal complexes with 3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazono)indolin-2-one .

Applications De Recherche Scientifique

Applications of Redox Mediators in Organic Pollutant Treatment

Redox mediators, including those with nitrobenzyl groups, have shown promise in enhancing the degradation efficiency of recalcitrant organic pollutants in wastewater. Enzymatic approaches utilizing oxidoreductive enzymes like laccases and peroxidases, in conjunction with redox mediators, have been explored for the treatment of pollutants. Such systems could potentially be relevant for compounds like "2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate," indicating a potential application in environmental remediation and pollutant processing (Husain & Husain, 2007).

Photosensitive Protecting Groups

Compounds with nitrobenzyl functionalities are widely used as photosensitive protecting groups in synthetic chemistry. These groups can be cleaved off in a controlled manner upon exposure to light, enabling specific reactions or the release of protected compounds. This application is critical in the development of light-responsive materials, drug delivery systems, and the controlled release of pharmaceuticals (Amit, Zehavi, & Patchornik, 1974).

Propriétés

IUPAC Name |

2-methoxyethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZJPCAZMGLNTB-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate | |

CAS RN |

39562-22-6 |

Source

|

| Record name | 2-Methoxyethyl 2-((3-nitrophenyl)methylene)acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methoxyethyl 2-[(3-nitrophenyl)methylene]acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)